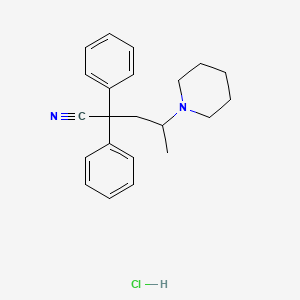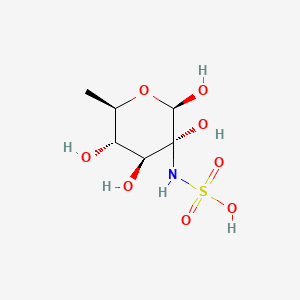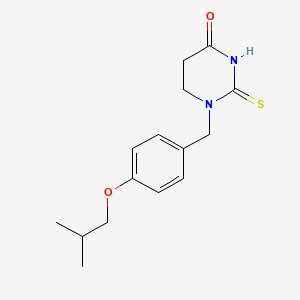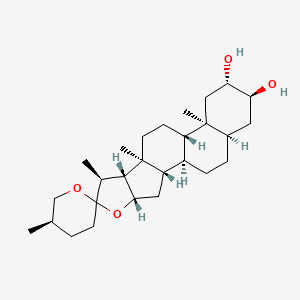
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- typically involves the extraction of steroidal saponins from plant sources, followed by hydrolysis to obtain the aglycone form. The hydrolysis process can be carried out using acidic or enzymatic methods. For instance, acid hydrolysis using hydrochloric acid or sulfuric acid at elevated temperatures is a common approach. Enzymatic hydrolysis, on the other hand, employs specific enzymes such as beta-glucosidase to cleave the glycosidic bonds.
Industrial Production Methods
Industrial production of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- often involves large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) ensures high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other steroidal compounds and is used in the study of steroidal chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- is investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of steroidal drugs and as a raw material in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways, leading to its diverse biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diosgenin: Another steroidal sapogenin with similar biological activities.
Sarsasapogenin: Known for its anti-inflammatory and anti-cancer properties.
Tigogenin: Exhibits various pharmacological activities.
Uniqueness
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 2 and 3 positions. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
2460-96-0 |
|---|---|
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(1R,2S,4S,5'R,7S,8R,9S,12S,13S,15S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27?/m1/s1 |
InChI-Schlüssel |
FWCXELAAYFYCSR-KQQCRRBPSA-N |
Isomerische SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H](C6)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


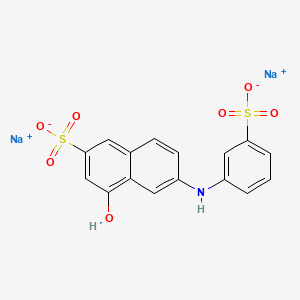



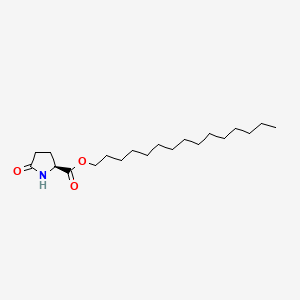

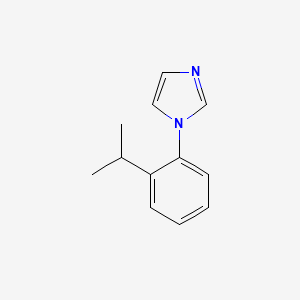
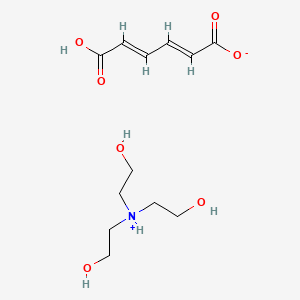
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

